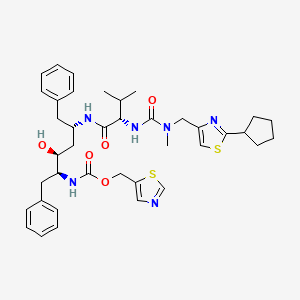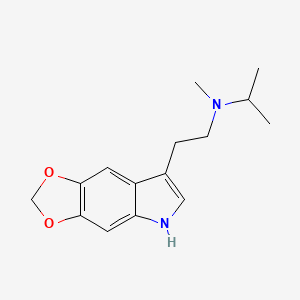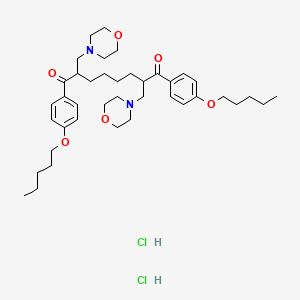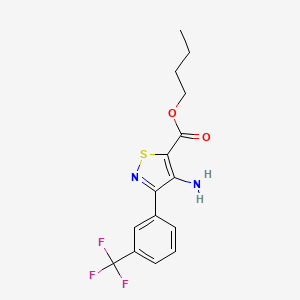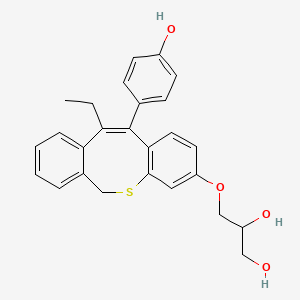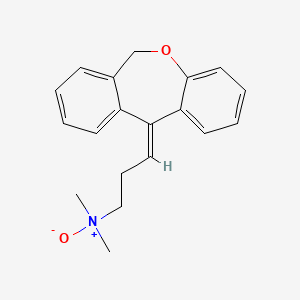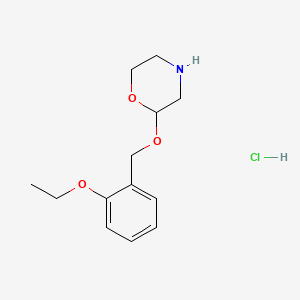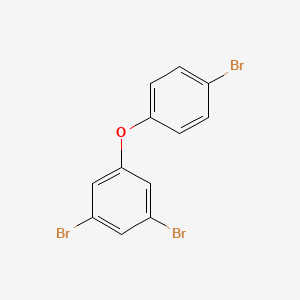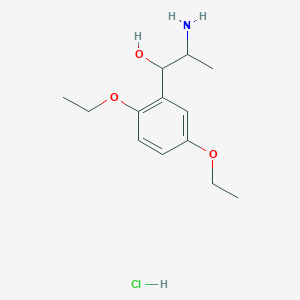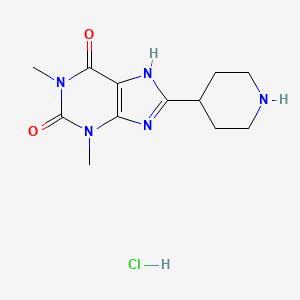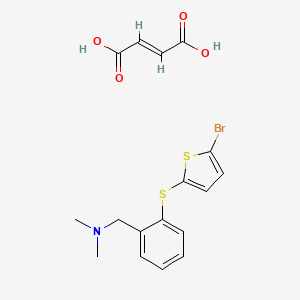
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate is a chemical compound with the molecular formula C13H14BrNS2C4H4O4 It is known for its unique structure, which includes a thienylthio group attached to a benzylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate typically involves the following steps:
Formation of the Thienylthio Intermediate: The initial step involves the bromination of thiophene to form 5-bromo-2-thiophenol. This reaction is usually carried out using bromine in the presence of a catalyst.
Coupling with Benzylamine: The 5-bromo-2-thiophenol is then reacted with N,N-dimethylbenzylamine in the presence of a base such as sodium hydride to form N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine.
Formation of the Maleate Salt: Finally, the N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to improve yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate undergoes various chemical reactions, including:
Oxidation: The thienylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol.
Substitution: The bromine atom in the thienylthio group can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thienylthio derivatives
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate involves its interaction with specific molecular targets. The thienylthio group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-5-bromo-2-chlorobenzamide
- 5-Bromo-2-chloro-N,N-dimethylbenzamide
- 5-Bromo-N,N-dimethyl-2-methoxybenzenesulfonamide
Uniqueness
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate is unique due to the presence of the thienylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
134478-68-5 |
|---|---|
Molekularformel |
C17H18BrNO4S2 |
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
1-[2-(5-bromothiophen-2-yl)sulfanylphenyl]-N,N-dimethylmethanamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C13H14BrNS2.C4H4O4/c1-15(2)9-10-5-3-4-6-11(10)16-13-8-7-12(14)17-13;5-3(6)1-2-4(7)8/h3-8H,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
XHKYSBOSLISUON-WLHGVMLRSA-N |
Isomerische SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=C(S2)Br.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=C(S2)Br.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


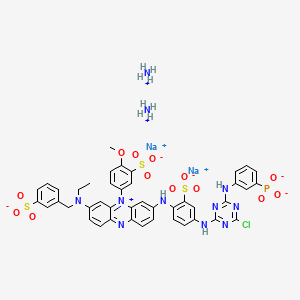
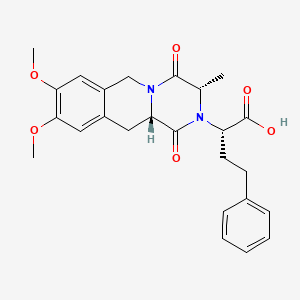
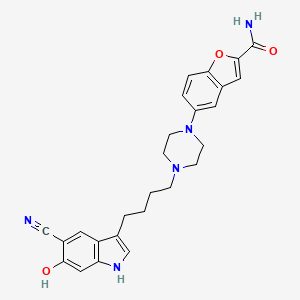
![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
